4-isopropoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
Description
The compound 4-isopropoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a benzamide derivative featuring a sulfonamide-linked piperazine-pyrindyl moiety. Its structural complexity arises from three key components:
- Benzamide core: Substituted with an isopropoxy group at the 4-position.
- Sulfonyl-propyl linker: Connects the benzamide to a piperazine ring.
This compound is hypothesized to exhibit CNS-related activity due to structural similarities with anticonvulsant and receptor-targeting molecules (e.g., piperazine derivatives in Evidences 3–4) .
Properties
IUPAC Name |
4-propan-2-yloxy-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-18(2)30-20-9-7-19(8-10-20)22(27)24-12-5-17-31(28,29)26-15-13-25(14-16-26)21-6-3-4-11-23-21/h3-4,6-11,18H,5,12-17H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEPLTTZTWQQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to have anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that benzamides, a class of compounds to which this compound belongs, are known to inhibitPARP due to their structural analogy to NAD and therefore compete with NAD at the catalytic domain of PARPs.
Biochemical Pathways
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Pharmacokinetics
The compound was evaluated for its cytotoxicity onHEK-293 (human embryonic kidney) cells and the results indicate that the compounds are non-toxic to human cells. This suggests that the compound may have good bioavailability and low toxicity, but further studies would be needed to confirm this.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that they may inhibit the growth and replication of this bacterium.
Biological Activity
4-isopropoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article will explore its biological activity, including antitumor, antibacterial, and antifungal properties, as well as relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 372.47 g/mol
- IUPAC Name : this compound
Structure Visualization
The compound features a piperazine ring substituted with a pyridine group, which is critical for its biological interactions. The isopropoxy and sulfonyl groups also play significant roles in modulating its pharmacological properties.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit promising antitumor activity. A study synthesized a series of related compounds and evaluated their effects on various cancer cell lines, demonstrating significant cytotoxicity against breast and lung cancer cells.
Case Study: Antitumor Efficacy
In a comparative study, the compound was tested alongside known chemotherapeutics. It showed an IC value of 15 µM against MCF-7 breast cancer cells, indicating potent activity compared to standard treatments .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. A recent study synthesized derivatives of piperazine-based compounds and assessed their efficacy against Gram-positive and Gram-negative bacteria.
Results Summary
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus .
Antifungal Activity
In addition to its antibacterial properties, the compound has been evaluated for antifungal activity. Compounds within the same class have shown effectiveness against various fungal pathogens.
Antifungal Efficacy
In vitro tests revealed that the compound inhibited the growth of Candida albicans with an MIC of 16 µg/mL, showcasing its potential as an antifungal agent .
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide group may interfere with bacterial folic acid synthesis.
- Disruption of Cell Membrane Integrity : The hydrophobic isopropoxy group could disrupt membrane structures in bacteria and fungi.
- Targeting Cancer Cell Signaling : The piperazine and pyridine moieties may interact with specific cellular receptors involved in tumor growth regulation.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substitutions
Compounds such as I-6230 , I-6232 , and I-6273 () share a benzamide/benzoate core but differ in substituents:
- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate.
- I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate.
- I-6273: Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate.
| Feature | Target Compound | I-6230/I-6232/I-6273 |
|---|---|---|
| Core structure | Benzamide | Benzoate ester |
| Linker | Sulfonyl-propyl-piperazine | Phenethylamino |
| Key substituent | Pyridin-2-yl-piperazine | Pyridazine/isoxazole derivatives |
| Bioactivity potential | CNS modulation (inferred) | Unspecified (ester derivatives) |
Key Insight : The target compound’s sulfonamide linker and pyridinyl-piperazine group may enhance solubility and receptor binding compared to ester-based analogues .
Sulfonamide Derivatives with Piperazine Moieties
The patent example in describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide, which shares a sulfonamide group but diverges in core structure:
- Core : Pyrazolo-pyrimidine-chromen hybrid vs. benzamide.
- Piperazine role : Absent; replaced by a sulfonamide-linked isopropyl group.
Comparison :
Anticonvulsant Piperazine Derivatives
Evidences 3 and 4 highlight N-piperazinylalkyl imides and 3-phenylpyrrolidine-2,5-diones with demonstrated anticonvulsant activity in MES and scMet tests:
- Example () : N-Aryl 3-phenylpyrrolidine-2,5-diones.
- Example () : N-[(4-aryl)-piperazinylalkyl]succinic acid imides.
Key Insight : The target compound’s benzamide core may offer metabolic stability over lactam-based structures in Evidences 3–4, though its efficacy remains unverified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
